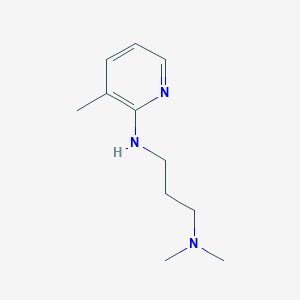![molecular formula C25H50O2Si B14377009 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one CAS No. 88641-46-7](/img/structure/B14377009.png)
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is an organic compound with the molecular formula C25H50O2Si . This compound features a silyl ether functional group, which is known for its stability and resistance to hydrolysis. The presence of a long octadecyl chain imparts hydrophobic properties, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one typically involves the reaction of octadecylsilanol with a suitable pent-3-en-2-one derivative under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) can be used for silylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various silyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one involves its interaction with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from hydrolysis. The long octadecyl chain can interact with hydrophobic regions of biomolecules, enhancing their stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[Dimethyl(octyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(hexadecyl)silyl]oxypent-3-en-2-one
- 4-[Dimethyl(dodecyl)silyl]oxypent-3-en-2-one
Uniqueness
4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one is unique due to its long octadecyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications where enhanced stability and solubility are required .
Eigenschaften
CAS-Nummer |
88641-46-7 |
|---|---|
Molekularformel |
C25H50O2Si |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
4-[dimethyl(octadecyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C25H50O2Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(4,5)27-25(3)23-24(2)26/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
IKLPGSTUPYHSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
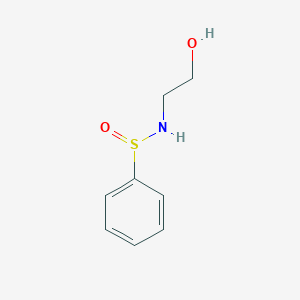
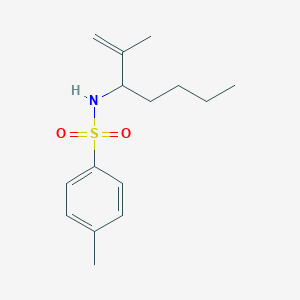
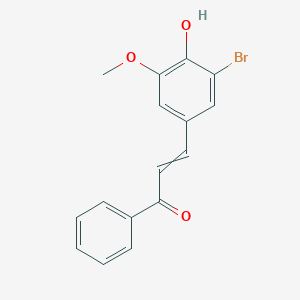
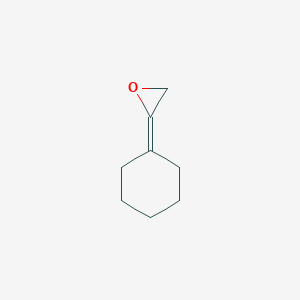
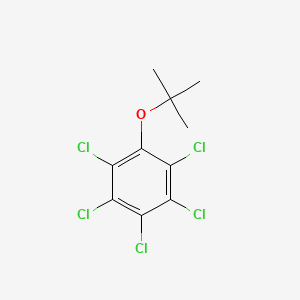

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
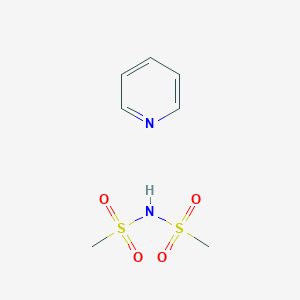
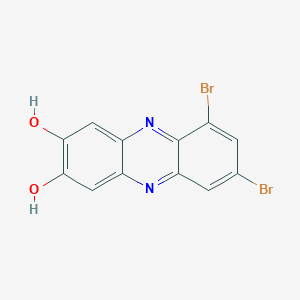
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
